Benzo[4,5]thieno[2,3-d]isothiazol-3(2h)-one 1,1-dioxide
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Overview
Description
Benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that features a fused ring system containing benzene, thiophene, and isothiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide involves the copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This reaction proceeds through the formation of S–C and S–N bonds, yielding the target product in varying yields depending on the specific conditions and substrates used .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the aforementioned synthetic route for large-scale production. This would include scaling up the reaction, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
Benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and field-effect transistors.
Medicinal Chemistry: Its structural framework is of interest for designing novel pharmaceuticals, particularly as potential inhibitors for various biological targets.
Material Science: The compound can be used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene: This compound shares a similar fused ring system but lacks the isothiazole moiety.
Benzo[4,5]selenopheno[3,2-b]thiophene: This compound includes a selenium atom in place of sulfur, offering different electronic properties.
Uniqueness
Benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide is unique due to the presence of the isothiazole ring, which imparts distinct chemical and electronic properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
Benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide (CAS No. 1334629-86-5) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications.
Chemical Structure and Properties
This compound has the molecular formula C5H3NO3S2 and a molecular weight of 189.21 g/mol. Its structure features a thieno-isothiazole core, which is significant for its biological activity. The compound is characterized by its stability and solubility in various solvents, which facilitates its use in biological assays.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include cyclization reactions that form the thieno and isothiazole rings. Detailed synthetic routes can be found in chemical literature focusing on similar compounds.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The minimum inhibitory concentrations (MICs) indicate that this compound can effectively inhibit bacterial growth, suggesting potential as an antibacterial agent .
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
B. subtilis | 64 |
Antiviral Activity
In vitro studies have shown that derivatives of Benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one can inhibit viral replication. For instance, some studies report efficacy against Dengue virus NS2B/NS3 protease with IC50 values in the micromolar range . This suggests that the compound might serve as a lead structure for developing antiviral therapeutics.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit enzymes such as mushroom tyrosinase. Studies indicate that certain analogs demonstrate potent inhibitory activity with IC50 values significantly lower than established inhibitors like kojic acid . This suggests potential applications in cosmetic formulations aimed at skin lightening.
Compound | IC50 (µM) |
---|---|
Kojic Acid | 24.09 |
Analog 1 | 17.62 |
Analog 3 | 1.12 |
Case Studies
A study published in Pathogens highlighted the antiviral activity of N-substituted derivatives of isothiazolones against Dengue virus . The findings indicated that structural modifications could enhance their efficacy against viral targets.
Another investigation focused on the antibacterial properties of synthesized derivatives of benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one . The study emphasized the importance of structural characteristics in determining biological activity.
Properties
Molecular Formula |
C9H5NO3S2 |
---|---|
Molecular Weight |
239.3 g/mol |
IUPAC Name |
1,1-dioxo-[1]benzothiolo[2,3-d][1,2]thiazol-3-one |
InChI |
InChI=1S/C9H5NO3S2/c11-9-7-8(15(12,13)10-9)5-3-1-2-4-6(5)14-7/h1-4H,(H,10,11) |
InChI Key |
JWEZBWYUKPZMQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=O)NS3(=O)=O |
Origin of Product |
United States |
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